methyl 4-(methylsulfonamidomethyl)benzoate

概述

描述

methyl 4-(methylsulfonamidomethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a methanesulfonamide group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(methylsulfonamidomethyl)benzoate typically involves the esterification of 4-(methanesulfonamidomethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

4-(Methanesulfonamidomethyl)benzoic acid+MethanolH2SO4Methyl 4-(methanesulfonamidomethyl)benzoate+Water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed.

化学反应分析

Types of Reactions: methyl 4-(methylsulfonamidomethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methanesulfonamide group can be oxidized to form sulfonic acid derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

methyl 4-(methylsulfonamidomethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 4-(methylsulfonamidomethyl)benzoate involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

相似化合物的比较

Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a methanesulfonamidomethyl group.

Methyl 4-iodobenzoate: Contains an iodine atom instead of the methanesulfonamidomethyl group.

Mesosulfuron-methyl: A sulfonylurea herbicide with a similar sulfonamide group.

Uniqueness: methyl 4-(methylsulfonamidomethyl)benzoate is unique due to the presence of both the ester and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

生物活性

Methyl 4-(methylsulfonamidomethyl)benzoate, a compound belonging to the class of sulfonamide derivatives, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

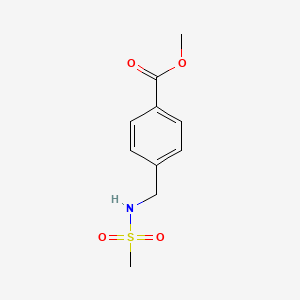

This compound has the following chemical structure:

- Chemical Formula : C10H14N2O6S2

- Molecular Weight : 306.36 g/mol

This compound features a benzoate moiety with a methylsulfonamidomethyl group, which contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

A study conducted on various sulfonamide derivatives, including this compound, revealed that these compounds effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising antibacterial profile that warrants further exploration for therapeutic applications.

Insecticidal Activity

In laboratory bioassays, methyl benzoate derivatives exhibited varying degrees of toxicity against common agricultural pests:

| Pest Species | LC50 (v/v) | Efficacy (%) |

|---|---|---|

| Aedes albopictus | 0.114 | 90 |

| Culex pipiens | 0.221 | 75 |

| Tetranychus urticae | 0.38 | 81 |

The data suggest that this compound could serve as an effective alternative to conventional pesticides.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with biological targets such as enzymes and receptors:

- Nervous System Interaction : The compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synapses, which disrupts normal nervous function in insects .

- Bacterial Inhibition : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is essential for their growth and replication .

Future Perspectives

Research into the biological activity of this compound is still emerging. Future studies should focus on:

- In Vivo Studies : To better understand the pharmacokinetics and safety profile.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Formulation Development : For agricultural applications as a biopesticide.

属性

IUPAC Name |

methyl 4-(methanesulfonamidomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)9-5-3-8(4-6-9)7-11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBAASALCFKMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。